molecular formula C22H26F3NO5 B13777850 Ethanol, 2-(alpha-methyl-m-trifluoromethylphenethylamino)-, 3,4,5-trimethoxybenzoate CAS No. 73927-53-4

Ethanol, 2-(alpha-methyl-m-trifluoromethylphenethylamino)-, 3,4,5-trimethoxybenzoate

Cat. No.: B13777850
CAS No.: 73927-53-4
M. Wt: 441.4 g/mol
InChI Key: GZHNTHZSWBYEDJ-UHFFFAOYSA-N
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Description

Ethanol, 2-(alpha-methyl-m-trifluoromethylphenethylamino)-, 3,4,5-trimethoxybenzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an ethanol group, a trifluoromethylphenethylamino group, and a trimethoxybenzoate group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-(alpha-methyl-m-trifluoromethylphenethylamino)-, 3,4,5-trimethoxybenzoate typically involves multiple steps, starting with the preparation of the individual functional groups followed by their sequential coupling. The process may include:

    Preparation of 2-(alpha-methyl-m-trifluoromethylphenethylamino) ethanol: This step involves the reaction of alpha-methyl-m-trifluoromethylphenethylamine with an appropriate ethanol derivative under controlled conditions.

    Synthesis of 3,4,5-trimethoxybenzoic acid: This can be achieved through the methylation of gallic acid or its derivatives.

    Coupling Reaction: The final step involves the esterification of 2-(alpha-methyl-m-trifluoromethylphenethylamino) ethanol with 3,4,5-trimethoxybenzoic acid in the presence of a suitable catalyst and under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-(alpha-methyl-m-trifluoromethylphenethylamino)-, 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group may yield aldehydes or carboxylic acids, while reduction of nitro groups may produce amines.

Scientific Research Applications

Ethanol, 2-(alpha-methyl-m-trifluoromethylphenethylamino)-, 3,4,5-trimethoxybenzoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethanol, 2-(alpha-methyl-m-trifluoromethylphenethylamino)-, 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethanol, 2-(alpha-methyl-m-trifluoromethylphenethylamino)-, 3,4,5-trimethoxybenzoate
  • This compound

Uniqueness

Compared to other similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

73927-53-4

Molecular Formula

C22H26F3NO5

Molecular Weight

441.4 g/mol

IUPAC Name

2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethyl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C22H26F3NO5/c1-14(10-15-6-5-7-17(11-15)22(23,24)25)26-8-9-31-21(27)16-12-18(28-2)20(30-4)19(13-16)29-3/h5-7,11-14,26H,8-10H2,1-4H3

InChI Key

GZHNTHZSWBYEDJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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